(3-(4-fluorophenoxy)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone
Description
This compound features a methanone core bridging two distinct moieties:
- Heterocyclic amine: A pyrrolidine ring substituted at position 3 with a 2-methylbenzimidazole group, which may enhance binding interactions in biological systems.
Its structural complexity suggests applications in medicinal chemistry, particularly targeting enzymes or receptors requiring dual aromatic and heterocyclic recognition. However, direct bioactivity data for this compound are absent in the provided evidence; thus, comparisons rely on structural analogs.
Properties
IUPAC Name |
[3-(4-fluorophenoxy)phenyl]-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O2/c1-17-27-23-7-2-3-8-24(23)29(17)20-13-14-28(16-20)25(30)18-5-4-6-22(15-18)31-21-11-9-19(26)10-12-21/h2-12,15,20H,13-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFCRSVBUPIWJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=CC(=CC=C4)OC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-fluorophenoxy)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with a suitable halogenated benzene derivative under basic conditions to form the fluorophenoxybenzene intermediate.
Benzimidazole Synthesis: The benzimidazole moiety can be synthesized by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Pyrrolidine Introduction: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyrrolidine reacts with the benzimidazole intermediate.
Final Coupling: The final step involves coupling the fluorophenoxybenzene intermediate with the pyrrolidine-benzimidazole intermediate under suitable conditions, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with enzymes and receptors. Its benzimidazole moiety is known for binding to various biological targets, making it a candidate for drug development.
Medicine
Medicinally, (3-(4-fluorophenoxy)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-(4-fluorophenoxy)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to inhibit certain enzymes by binding to their active sites, while the fluorophenoxy group can enhance the compound’s binding affinity and specificity. The pyrrolidine ring may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The following compounds share key structural motifs (benzimidazole, fluorinated aryl groups, or pyrrolidine/piperidine rings):
Key Observations :
- The target compound’s pyrrolidine-benzimidazole group is distinct from the piperidine-benzimidazole in , which may alter conformational flexibility and binding pocket compatibility.
- Fluorinated aryl groups are common (e.g., 4-fluorophenyl in ), suggesting shared strategies to enhance lipophilicity and resistance to oxidative metabolism.
Comparison :
Bioactivity and Structure-Activity Relationships (SAR)
While direct bioactivity data for the target compound are unavailable, insights from analogs suggest:
- Benzimidazole role : Compounds like and leverage benzimidazole’s affinity for kinase or GPCR targets due to its planar aromaticity and hydrogen-bonding capacity.
- Fluorine impact : Fluorination (e.g., in ) often improves metabolic stability and membrane permeability.
- Heterocyclic linkers: Pyrrolidine vs.
Biological Activity
The compound (3-(4-fluorophenoxy)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features several key moieties:
- Fluorophenoxy group : Enhances lipophilicity and metabolic stability.
- Benzimidazole moiety : Known for its interactions with various biological targets.
- Pyrrolidine ring : Contributes to the compound's overall stability and bioavailability.
The IUPAC name for this compound is [3-(4-fluorophenoxy)phenyl]-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone, with a molecular formula of C25H22FN3O2 .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The benzimidazole component is known to inhibit certain enzymes by binding to their active sites. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.
- Receptor Binding : The fluorophenoxy group may enhance binding affinity to specific receptors, influencing cellular signaling pathways.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, analogs of benzimidazole have shown cytotoxic effects against various cancer cell lines, including:
- HT29 (colon cancer)
- Jurkat (leukemia)
In one study, a related benzimidazole compound demonstrated an IC50 value comparable to standard anticancer drugs like doxorubicin . The presence of electron-donating groups in the phenyl ring was linked to increased activity.
Antimicrobial Activity
Compounds incorporating the benzimidazole moiety are frequently investigated for antimicrobial properties. Preliminary studies suggest that the target compound may possess activity against certain bacterial strains, although specific data on this compound is limited.
Anti-inflammatory Potential
The structural components of this compound indicate potential anti-inflammatory effects. Similar compounds have been shown to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be explored further in this context .
Structure-Activity Relationships (SAR)
Understanding SAR is critical for optimizing the biological activity of compounds. For this compound:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve bioavailability.
- Benzimidazole Variations : Modifications in the benzimidazole structure can significantly impact binding affinity and efficacy against target enzymes or receptors.
Case Studies
Case Study 1 : A related benzimidazole derivative was tested in vivo for its anticancer properties. Results indicated a significant reduction in tumor size in treated mice compared to controls, highlighting the therapeutic potential of similar compounds .
Case Study 2 : In a pharmacokinetic study, the compound's absorption and distribution were evaluated, revealing favorable characteristics that support further development as a therapeutic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
